molecular formula C11H7N3O2S B1400839 1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid CAS No. 1284949-70-7

1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid

Cat. No. B1400839
CAS RN: 1284949-70-7
M. Wt: 245.26 g/mol
InChI Key: GPDXAFQTIUVEEW-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged bicyclic ring system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities . A large number of therapeutic agents are synthesized with the help of benzothiazole nucleus .


Synthesis Analysis

Benzothiazole derivatives have been synthesized extensively and found to have diverse chemical reactivity and broad spectrum of biological activity . A series of 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenol and their derivatives were synthesized by Padalkar et al. and evaluated for in vitro antibacterial activities .


Molecular Structure Analysis

Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring . Its aromaticity makes it relatively stable; although, as a heterocycle, it has reactive sites, which allow for functionalization .


Chemical Reactions Analysis

The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-10(16)7-5-12-14(6-7)11-13-8-3-1-2-4-9(8)17-11/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDXAFQTIUVEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C=C(C=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid
Reactant of Route 3
1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid
Reactant of Route 4
1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid
Reactant of Route 5
1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid

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